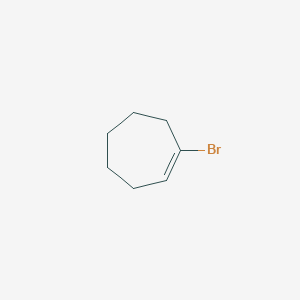

1-Bromocyclohept-1-ene

Description

Contextual Significance in Contemporary Synthetic Methodologies

1-Bromocyclohept-1-ene serves as a versatile building block in the synthesis of a wide array of organic compounds. Its utility stems from its electrophilic nature, a consequence of the electron-withdrawing bromine atom, which allows it to readily participate in nucleophilic substitution reactions. vulcanchem.com This reactivity is fundamental to the creation of complex molecules, including those with potential applications in pharmaceuticals and materials science.

The compound is a key intermediate in the production of nonsteroidal anti-inflammatory drugs and can be used to introduce fluorine, chlorine, or triflates into organic molecules. biosynth.com Furthermore, its derivatives are integral to the synthesis of cycloheptane-containing structures, which are present in a number of biologically active natural products. The development of catalytic asymmetric cascade reactions to produce complex cycloheptane (B1346806) derivatives highlights the importance of precursors like this compound. nih.gov

Overview of Distinctive Structural Characteristics and Chemical Reactivity Principles

The defining structural feature of this compound is the bromine atom attached to a carbon atom of the double bond within a seven-membered ring. This arrangement influences its reactivity and its interactions with other molecules. The cycloheptene (B1346976) ring itself can exist in different conformations, and the substituents can adopt pseudoaxial or pseudoequatorial positions, which can affect reaction pathways. acs.org

The primary mode of reactivity for this compound is governed by its electrophilic character. vulcanchem.com It undergoes several key types of reactions:

Nucleophilic Substitution: The bromine atom can be replaced by a variety of nucleophiles, such as hydroxides, alkoxides, and amines, leading to the formation of new carbon-heteroatom bonds.

Elimination Reactions: In the presence of a base, the compound can undergo elimination to form cycloheptene.

Addition Reactions: It can participate in addition reactions with reagents like hydrogen halides and halogens.

Dyotropic Rearrangements: Under certain conditions, such as exposure to silica (B1680970) or a Lewis acid, bromocycloheptenes can undergo a facile and stereospecific ring contraction to form six-membered cyclic homoallylic bromides. acs.org This rare type of rearrangement proceeds with high regioselectivity and enantiospecificity. acs.org

The synthesis of this compound can be achieved through various methods, including the electrophilic addition of bromine to cycloheptene and radical bromination using N-bromosuccinimide (NBS).

Scope and Objectives for Focused Academic Investigation

Current and future academic research on this compound is focused on several key areas. One major objective is the development of more efficient and selective synthetic methods for its preparation and the synthesis of its derivatives. This includes the exploration of transition-metal-catalyzed reactions that offer high regioselectivity.

A significant area of investigation is its application in medicinal chemistry. Research has indicated that this compound exhibits cytotoxic effects against cancer cell lines, suggesting its potential as a precursor for therapeutic agents. Further studies are aimed at understanding the mechanism of action, which appears to involve the induction of apoptosis in cancer cells.

In the realm of chemical biology, this compound is utilized to study enzyme mechanisms and biochemical pathways. Its reactivity allows researchers to probe the interactions of biological systems with halogenated compounds, providing insights into metabolic processes. Additionally, the unique reactivity of bromocycloheptenes, such as their participation in dyotropic rearrangements, continues to be a subject of fundamental mechanistic studies, employing both experimental and computational methods to understand the reaction pathways. acs.org

Compound Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₁Br |

| Molecular Weight | 175.07 g/mol |

| CAS Number | 18317-64-1 |

| Physical Form | Liquid |

| Purity | ~95% |

Data sourced from multiple references. nih.govsigmaaldrich.com

Synthetic Preparation Methods for this compound

| Method | Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |

| Electrophilic Addition | Br₂, CCl₄ | 0–5°C, 1–2 h | ~35% | Simple setup | Low selectivity for mono-bromide |

| Transition Metal Catalysis | Cp₂ZrHCl, CuBr·Me₂S | RT, CH₂Cl₂, 12 h | 56% | High regioselectivity | Requires inert atmosphere |

| Radical Bromination | NBS, AIBN, UV light | 60°C, benzene, 6 h | ~40% | Allylic selectivity | By-product formation |

Table data adapted from Benchchem.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromocycloheptene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c8-7-5-3-1-2-4-6-7/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAZDEWSYBZNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340504 | |

| Record name | 1-Bromocyclohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18317-64-1 | |

| Record name | 1-Bromocyclohept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromocyclohept 1 Ene

Direct Halogenation Strategies

Direct halogenation involves the addition of a bromine source across the double bond of cycloheptene (B1346976) or the substitution at an allylic position.

Electrophilic addition of bromine to an alkene is a fundamental reaction in organic chemistry. libretexts.org In the case of cycloheptene, this reaction can be controlled to yield the desired 1-bromocyclohept-1-ene.

The reaction of cycloheptene with molecular bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) is a common method for bromination. chemguide.co.uklibretexts.org The bromine, a red-brown liquid, loses its color as it reacts with the alkene, indicating the consumption of the halogen and the formation of a colorless product. libretexts.orgchemguide.co.uk This reaction typically proceeds at cold temperatures to control selectivity. chemguide.co.uk

Table 1: Reaction Conditions for Electrophilic Bromination of Cycloheptene

| Reactant | Reagent | Solvent | Product |

| Cycloheptene | Br₂ | CCl₄ | 1,2-Dibromocycloheptane |

Note: While the initial product of electrophilic addition is the vicinal dibromide, subsequent elimination can lead to the desired vinyl bromide. The conditions for this elimination step are crucial.

The mechanism of electrophilic addition of bromine to an alkene like cycloheptene involves several steps. libretexts.org As the bromine molecule approaches the electron-rich pi bond of the cycloheptene, the pi electrons repel the electrons in the Br-Br bond, inducing a dipole in the bromine molecule. chemguide.co.ukchemguide.co.uk The slightly positive bromine atom then acts as an electrophile.

The reaction proceeds through the formation of a cyclic bromonium ion intermediate. libretexts.orgchemguide.co.uk In this intermediate, the bromine atom is bonded to both carbons of the original double bond, and carries a positive charge. libretexts.org This is followed by the attack of a bromide ion (Br⁻), which acts as a nucleophile. chemguide.co.uk The nucleophilic attack occurs from the side opposite to the bromonium ion, resulting in an anti-addition product. youtube.com This stereoselectivity leads to the formation of trans-1,2-dibromocyclohexane (B146542) when cyclohexene (B86901) is used, and a similar principle applies to cycloheptene. youtube.com To obtain this compound, a subsequent elimination reaction to remove one equivalent of HBr is necessary. The regioselectivity of the initial addition is dictated by the formation of the bridged bromonium ion, ensuring that the two bromine atoms add to adjacent carbons.

An alternative to direct bromination with Br₂ is the use of N-bromosuccinimide (NBS). NBS is a versatile reagent used for radical substitution, particularly for allylic bromination. libretexts.orgwikipedia.org This method is often preferred because it allows for bromination at the allylic position, which is adjacent to the double bond, rather than addition across the double bond. libretexts.org

The success of allylic bromination with NBS depends heavily on the reaction conditions. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). libretexts.org A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, along with light or heat, is used to start the reaction. wikipedia.org Temperature control is critical; maintaining a temperature range of 0–25°C helps to favor the desired allylic substitution over other potential side reactions. It is crucial to keep the concentration of bromine and hydrogen bromide low to prevent unwanted electrophilic addition to the double bond. aklectures.com

Table 2: Optimized Conditions for NBS Bromination of Cycloheptene

| Reagent | Solvent | Initiator | Temperature (°C) | Product |

| NBS | CCl₄ | AIBN/Light | 0–25 | 3-Bromocycloheptene |

Note: The initial product of allylic bromination is the allylic bromide. Isomerization or subsequent reactions may be required to obtain this compound.

A significant challenge in the bromination of alkenes is the potential for di-bromination, where two bromine atoms add across the double bond. rsc.org When using NBS, the slow, controlled generation of a low concentration of Br₂ helps to minimize this side reaction. aklectures.com The NBS reacts with the HBr formed during the radical substitution to regenerate a small amount of Br₂, which sustains the radical chain reaction without building up to a concentration that would favor electrophilic addition. libretexts.org The use of non-polar solvents also disfavors the formation of ionic intermediates that lead to addition reactions. rsc.org Careful control over the stoichiometry of NBS and the reaction temperature are key strategies to ensure the selective formation of the mono-brominated allylic product and prevent the formation of di-brominated by-products. rsc.orgrsc.org

Radical-Initiated Bromination with N-Bromosuccinimide (NBS)

Precursor-Based Synthetic Pathways

These methods represent fundamental approaches to the synthesis of this compound, starting from readily available or synthetically accessible seven-membered ring structures.

The hydrohalogenation of alkynes is a well-established method for the formation of vinyl halides. In this context, the addition of hydrogen bromide (HBr) across the triple bond of cycloheptyne would theoretically yield this compound. The reaction proceeds via an electrophilic addition mechanism. The proton from HBr adds to one of the sp-hybridized carbons of the alkyne, leading to the formation of a transient vinylic carbocation. Subsequent attack by the bromide ion on the carbocation results in the final product. The regioselectivity of this addition to non-terminal alkynes can be influenced by the electronic and steric environment of the triple bond. For symmetrical cycloalkynes like cycloheptyne, the addition results in a single vinyl halide product.

Dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate, is a common and effective strategy for synthesizing alkenes and, in this case, vinyl halides. wikipedia.org The process typically involves treating a dihalogenated cycloheptane (B1346806) with a base.

The synthesis of this compound can be accomplished starting from either vicinal (1,2-) or geminal (1,1-) dibromocycloheptanes.

Vicinal Dihalides : The dehydrohalogenation of trans-1,2-dibromocycloheptane using a base provides a direct route to this compound. Research has shown that treating trans-1,2-dibromocycloheptane with a base can produce this compound in a 47% yield. tdl.org This particular reaction is noteworthy as other synthetic routes to this compound can be challenging. tdl.org While the dehydrohalogenation of 1,2-dihalides often leads to alkynes through the elimination of two equivalents of HX, the formation of a strained cyclohexyne (B14742757) is disfavored, leading instead to products like 1,3-cyclohexadiene (B119728) in six-membered rings. chegg.com In the seven-membered ring system, the elimination of a single HBr molecule to form the vinyl bromide is a significant pathway.

Geminal Dihalides : Similarly, 1,1-dibromocycloheptane (B12914944) can serve as a precursor. Treatment with a suitable base can induce an elimination reaction, removing one equivalent of HBr to form the desired this compound. This reaction is an example of an alpha-elimination to form a carbene, followed by rearrangement, or more commonly a beta-elimination if an adjacent hydrogen is removed.

The dehydrohalogenation of dihalocycloheptanes is typically achieved through a bimolecular elimination (E2) mechanism when a strong base is used. pearson.comdalalinstitute.com The E2 reaction is a concerted, single-step process where the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, simultaneously with the departure of the halide. libretexts.org

This mechanism generally requires a specific stereochemical arrangement known as an anti-periplanar geometry, where the proton to be removed and the leaving group are positioned 180° apart. pearson.comlibretexts.org This alignment allows for optimal orbital overlap in the transition state. pearson.com However, the formation of 1-bromocycloalkenes from the dehydrohalogenation of trans-1,2-dibromocycloalkanes is a striking reaction because it must proceed through a less favorable syn-elimination pathway, as the required anti-periplanar conformation is not readily accessible in the cyclic structure. tdl.org Strong, non-nucleophilic bases are preferred to minimize competing substitution reactions (SN2). msu.edu Sterically hindered bases, such as potassium tert-butoxide, or very strong bases like sodium amide (NaNH₂), are often employed to favor elimination. libretexts.orglumenlearning.com

| Precursor | Reagent | Mechanism | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| trans-1,2-Dibromocycloheptane | Base (e.g., Potassium tert-butoxide) | E2 (syn-elimination) | This compound | 47% | tdl.org |

| 1,1-Dibromocycloheptane | Strong Base (e.g., NaNH₂) | E2 | This compound | N/A | General Knowledge |

Dehydrohalogenation of Dihalogenated Cycloheptane Derivatives

Advanced and Stereoselective Synthetic Approaches

Beyond classical eliminations, more sophisticated methods involving ring-opening reactions have been developed to access functionalized this compound structures, often with a high degree of stereocontrol.

Ring-opening reactions of strained bicyclic systems provide an elegant pathway to substituted monocyclic compounds. A notable example is the silver(I)-promoted ring-opening of gem-dibromocyclopropanes. This method has been successfully applied to synthesize highly functionalized this compound derivatives.

In one such approach, a silver tosylate-promoted ring-opening of a gem-dibromocyclopropane fused to a cyclohexane (B81311) ring was used to achieve a diastereoselective synthesis of a protected 4-amino-5,7-dihydroxy-1-bromocyclohept-1-ene. researchgate.net Another study demonstrated that the reaction of a bicyclic acetamide (B32628) with silver perchlorate (B79767) in acetonitrile (B52724) led to the formation of N-(2-bromocyclohept-1-en-3-yl)-acetamide. tue.nl These reactions proceed through the coordination of the silver ion to a bromine atom, facilitating the cleavage of a carbon-bromine bond and promoting the electrocyclic ring-opening of the cyclopropane (B1198618) ring to form the seven-membered ring containing the vinyl bromide moiety. tue.nl

Furthermore, chemoenzymatic methods have been employed for stereoselective syntheses. The enantioselective hydrolysis of racemic esters containing the 2-bromocyclohept-1-ene unit, mediated by lipases such as from Candida parapsilosis, has yielded optically active products like (R)-1-(2-bromocyclohept-1-en-1-yl)but-3-en-1-ol with excellent enantiomeric excess (>99%). scirp.org

| Starting Material | Key Reagent(s) | Product | Key Feature | Reference |

|---|---|---|---|---|

| 7,7-Dibromo-3-norcarene derivative | Silver tosylate | Protected 4-amino-5,7-dihydroxy-1-bromocyclohept-1-ene | Diastereoselective Ag(I)-promoted ring-opening | researchgate.net |

| Bicyclic gem-dibromocyclopropane acetamide | Silver perchlorate (AgPF₆) | N-(2-bromocyclohept-1-en-3-yl)-acetamide | Stereoselective ring expansion | tue.nl |

| (RS)-1-(2-bromocyclohept-1-en-1-yl)but-3-en-1-yl acetate | Candida parapsilosis ATCC 7330 (lipase) | (R)-1-(2-bromocyclohept-1-en-1-yl)but-3-en-1-ol | Enantioselective hydrolysis (ee >99%) | scirp.org |

Ring-Opening Reactions for Functionalized this compound Structures

Silver(I)-Promoted Gem-Dibromocyclopropane Ring Opening Reactions

A significant method for the synthesis of cycloheptene structures involves the silver(I)-promoted ring opening of gem-dibromocyclopropanes. This reaction proceeds via an electrocyclic ring-opening mechanism. The process is initiated by the coordination of a silver(I) salt to a bromine atom of the gem-dibromocyclopropane, which facilitates the cleavage of a carbon-carbon bond in the cyclopropane ring.

This reaction can be part of a domino sequence. For instance, a silver(I)-promoted 2π-disrotatory electrocyclic ring-opening of [n.1.0]-dibromocyclopropanes that have a tethered carboxylic acid can lead to an intramolecular nucleophilic trapping. researchgate.netacs.org This results in the formation of butyrolactones fused to carbocycles, including seven-membered rings. researchgate.netacs.org The choice of silver salt and reaction conditions can be optimized; for example, using silver(I) trifluoroacetate (B77799) in trifluoroethanol has been found to be effective. researchgate.netacs.org The precursors for these reactions, the gem-dibromocyclopropanes, are typically synthesized through the cyclopropanation of an alkene with dibromocarbene, which can be generated in situ. researchgate.netacs.org

This methodology has been applied in the synthesis of various complex molecules. For example, the reaction of ring-fused gem-dibromocyclopropanes with silver perchlorate can initiate a π-allyl cation cyclization, leading to the formation of azabicyclic compounds. rsc.org This approach has been instrumental in the total synthesis of natural products like (+/-)-γ-lycorane. nih.gov

Diastereoselective Synthesis of Substituted this compound Derivatives

The silver(I)-promoted ring-opening reaction can be performed with high diastereoselectivity, allowing for the controlled synthesis of specific stereoisomers of substituted this compound derivatives.

A notable example is the highly diastereoselective synthesis of a protected 4-amino-5,7-dihydroxy-1-bromocyclohept-1-ene. researchgate.netresearchgate.net This synthesis was achieved through a silver tosylate-promoted ring-opening of a gem-dibromocyclopropane. The starting material for this synthesis can be either benzene, requiring six steps, or 7,7-dibromo-3-norcarene, which requires four steps. researchgate.netresearchgate.net A key feature of this synthetic route is a stereoselective transannular benzoate (B1203000) migration, which occurs through tandem anchimeric assistance during the silver(I)-promoted ring opening. researchgate.netresearchgate.net

| Starting Material | Number of Steps | Key Reaction | Product |

| Benzene | 6 | Silver tosylate promoted gem-dibromocyclopropane ring opening | Protected 4-amino-5,7-dihydroxy-1-bromocyclohept-1-ene |

| 7,7-dibromo-3-norcarene | 4 | Silver tosylate promoted gem-dibromocyclopropane ring opening | Protected 4-amino-5,7-dihydroxy-1-bromocyclohept-1-ene |

This table summarizes the key aspects of the diastereoselective synthesis of a substituted this compound derivative.

Integration into Complex Cycloheptane-Containing Molecular Scaffolds

The unique reactivity of cycloheptene derivatives, including this compound and its isomers, makes them valuable intermediates for the construction of complex molecular scaffolds found in natural products and other biologically active compounds.

For instance, the related compound 2-bromocyclohept-2-en-1-one (B6243519) has been utilized in palladium-catalyzed coupling reactions to build more elaborate structures. escholarship.org In one example, it was reacted with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst and copper(I) iodide to synthesize a key intermediate. escholarship.org This demonstrates how the bromo-cycloheptene moiety can serve as a handle for further functionalization and incorporation into larger molecular frameworks.

Furthermore, the reactivity of strained cyclic allenes such as 1,2-cycloheptadiene, which can be generated from precursors accessible through established chemistry, allows for the rapid construction of complex cycloheptane-containing scaffolds. ualberta.ca These strained intermediates can undergo cycloaddition reactions with 1,3-dipoles to produce valuable building blocks for the synthesis of intricate molecular architectures. ualberta.ca This highlights the utility of the cycloheptene core in developing synthetic routes to complex molecules.

| Precursor | Reaction Type | Resulting Scaffold |

| 2-Bromocyclohept-2-en-1-one | Palladium-catalyzed coupling | Functionalized cycloheptenone derivative |

| Precursors to 1,2-cycloheptadiene | Generation of strained allene (B1206475) and subsequent cycloaddition | Complex polycyclic molecules containing a cycloheptane ring |

This table illustrates the integration of cycloheptene derivatives into complex molecular scaffolds.

Reactivity Profiles and Mechanistic Insights of 1 Bromocyclohept 1 Ene

Electrophilic Nature and Chemical Activation by Halogen

The electrophilic character of 1-bromocyclohept-1-ene is a cornerstone of its chemical behavior. This property arises from the electron-withdrawing nature of the bromine atom, which influences the electron density distribution across the molecule.

The bromine atom, being highly electronegative, exerts a significant electron-withdrawing effect on the adjacent carbon-carbon double bond. vulcanchem.com This polarization creates an electron-deficient center at the carbon atom bonded to the bromine, rendering it susceptible to attack by nucleophiles. The seven-membered ring structure of this compound provides a unique balance of ring strain and stability compared to its six or eight-membered counterparts, which also influences its reactivity.

Nucleophilic Substitution Reactions

The electrophilic nature of this compound makes it a prime candidate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

This compound readily undergoes substitution reactions with various nucleophiles. These include, but are not limited to, hydroxide (B78521) ions (OH⁻), alkoxide ions (RO⁻), and amine moieties (NH₂⁻). Such reactions are fundamental in the synthesis of more complex molecules, including potential pharmaceutical precursors. The specific reaction conditions, such as the choice of solvent and temperature, play a crucial role in the efficiency and outcome of these transformations.

The regiochemistry of nucleophilic substitution on this compound is generally well-defined, with the incoming nucleophile replacing the bromine atom. However, the stereochemical outcome can be more complex. Depending on the reaction mechanism and the nature of the nucleophile, a mixture of stereoisomers may be obtained. For instance, reactions proceeding through an SN1-like mechanism involving a carbocation intermediate could lead to a loss of stereochemical information, whereas an SN2-like mechanism would result in an inversion of configuration. The specific stereochemical and regiochemical control is an active area of research, with studies exploring the use of various catalysts and reaction conditions to achieve desired outcomes.

Elimination Reactions

In addition to substitution, this compound can also undergo elimination reactions, particularly under basic conditions.

Elucidation of Elimination Reaction Mechanisms and Stereochemistry

The elimination reactions of this compound, a vinylic halide, are intricate processes governed by the reaction conditions, particularly the strength of the base employed. These reactions typically proceed via two primary mechanisms: the bimolecular elimination (E2) and the unimolecular elimination (E1).

The E2 mechanism is a concerted process where the removal of a proton by a base and the departure of the bromide leaving group occur in a single step. iitk.ac.in This mechanism necessitates an anti-periplanar arrangement of the proton being abstracted and the leaving group. iitk.ac.in In the case of this compound, a strong base would abstract a proton from the carbon atom adjacent (allylic) to the double bond. The stereochemical outcome of the E2 reaction is highly dependent on the conformation of the cycloheptene (B1346976) ring, aiming for a transition state with minimal steric hindrance.

The E1 mechanism , in contrast, is a two-step process. saskoer.ca The initial and rate-determining step involves the departure of the bromide ion to form a vinylic carbocation. saskoer.camasterorganicchemistry.com This intermediate is relatively unstable, but its formation can be facilitated in the presence of a polar, ionising solvent and in the absence of a strong base. masterorganicchemistry.com The subsequent step involves the rapid removal of a proton from an adjacent carbon by a weak base (which can be the solvent itself) to form a new π bond, resulting in a cycloheptadiene. saskoer.ca E1 reactions are generally less stereospecific than E2 reactions because the carbocation intermediate is planar and can be attacked from either side. libretexts.org

For this compound, elimination reactions lead to the formation of cyclohepta-1,2-diene, a strained allene (B1206475), or cyclohepta-1,3-diene, a conjugated diene. The regioselectivity of the elimination is dictated by Zaitsev's rule, which predicts the formation of the more substituted and therefore more stable alkene as the major product. iitk.ac.insaskoer.ca In this context, the formation of the conjugated cyclohepta-1,3-diene is generally favored over the strained allene.

| Elimination Mechanism | Key Features | Stereochemistry |

| E2 (Bimolecular) | Concerted, single-step process. Requires a strong base. | Requires anti-periplanar geometry between the abstracted proton and the leaving group. |

| E1 (Unimolecular) | Two-step process via a carbocation intermediate. Favored by weak bases and ionizing solvents. | Generally not stereospecific due to the planar carbocation intermediate. |

Addition Reactions Across the Alkenyl Moiety

Reactions with Hydrogen Halides (HX) and Halogens (X₂)

This compound can undergo electrophilic addition reactions across its carbon-carbon double bond. vulcanchem.com The reaction with hydrogen halides (HX), such as hydrogen bromide (HBr) or hydrogen chloride (HCl), proceeds through a two-step mechanism. pressbooks.pub The initial step involves the attack of the electron-rich double bond on the electrophilic hydrogen of the HX molecule. pressbooks.pubchemguide.co.uk This leads to the formation of a carbocation intermediate and a halide ion. pressbooks.pub

Due to the presence of the bromine atom on the double bond, the initial protonation will follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that results in the formation of the more stable carbocation. chemguide.co.uk In the case of this compound, the positive charge will reside on the carbon atom bearing the bromine atom, where it can be stabilized by resonance. The second step is the nucleophilic attack of the halide ion on the carbocation, yielding a dihalogenated cycloheptane (B1346806). pressbooks.pub

The reaction with halogens (X₂), such as bromine (Br₂) or chlorine (Cl₂), also proceeds via an electrophilic addition mechanism. The halogen molecule becomes polarized as it approaches the alkene. The initial attack of the alkene on the electrophilic halogen atom leads to the formation of a cyclic halonium ion intermediate. The ring strain in the seven-membered ring can influence the stability of this intermediate. The subsequent step involves the attack of a halide ion (from the counter-ion or the solvent) on one of the carbon atoms of the halonium ion in an anti-addition fashion, resulting in a vicinal dihalide.

Characterization of Saturated and Dihalogenated Cycloheptane Products

The addition of a hydrogen halide (HX) to this compound results in the formation of a saturated gem-dihalocycloheptane. For instance, the reaction with HBr would yield 1,1-dibromocycloheptane (B12914944). The structure of this product can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). In the ¹H NMR spectrum, the disappearance of the vinylic proton signal and the appearance of signals corresponding to the protons on the saturated cycloheptane ring would be observed. The ¹³C NMR spectrum would show a signal for the quaternary carbon atom bonded to two bromine atoms.

The addition of a halogen (X₂) to this compound leads to a saturated vicinal dihalogenated cycloheptane. For example, the addition of Br₂ would produce 1,2-dibromocycloheptane. The stereochemistry of the product is typically trans due to the anti-addition mechanism involving the cyclic bromonium ion intermediate. Spectroscopic analysis would confirm the structure. For example, in the mass spectrum, the isotopic pattern characteristic of two bromine atoms would be a key indicator.

| Reactant | Reagent | Product | Product Type |

| This compound | HBr | 1,1-Dibromocycloheptane | Saturated gem-dihalide |

| This compound | Cl₂ | 1-Bromo-1,2-dichlorocycloheptane | Saturated vicinal trihalide |

| This compound | Br₂ | 1,1,2-Tribromocycloheptane | Saturated vicinal trihalide |

Contemporary Mechanistic Investigations

Electrochemical Reduction Pathways

The electrochemical reduction of this compound represents a modern approach to initiating chemical transformations. This process involves the transfer of electrons to the molecule, leading to the cleavage of the carbon-bromine (C-Br) bond. nih.gov The reduction typically occurs via a stepwise mechanism. The initial step is a one-electron transfer to the this compound molecule, forming a transient radical anion. nih.govrsc.org

This radical anion is generally unstable and rapidly undergoes dissociation, cleaving the weak C-Br bond to generate a vinylic radical and a bromide anion. nih.govcore.ac.uk The formation of these radical intermediates is a key feature of the electrochemical reduction pathway. acs.org The fate of the vinylic radical depends on the reaction conditions, such as the applied potential and the presence of other reactive species. It can be further reduced to a carbanion at more negative potentials, or it can participate in subsequent radical-based reactions, such as dimerization or reaction with a solvent or other electrophiles. nih.govcore.ac.uk The ability to generate these highly reactive radical intermediates under controlled electrochemical conditions opens up avenues for novel synthetic applications. acs.org

| Step | Description | Intermediates Formed |

| 1 | One-electron reduction of this compound. | Radical anion |

| 2 | Cleavage of the carbon-bromine bond in the radical anion. | Vinylic radical and bromide anion |

| 3 | Further reaction of the vinylic radical. | Carbanion (upon further reduction) or dimerized/functionalized products. |

Formation of Olefinic Products via Electroreduction

The electrochemical reduction of vinyl halides, such as this compound, provides a pathway for the formation of various olefinic products. This process involves the transfer of electrons to the molecule, typically at a cathode, initiating a series of reactions that lead to the cleavage of the carbon-bromine bond. beilstein-journals.orgacs.org The nature of the resulting products is highly dependent on the reaction conditions, including the electrode material, solvent, supporting electrolyte, and the presence of proton donors. beilstein-journals.org

In the absence of a proton donor, the bielectronic cathodic reduction of a vinyl bromide can lead to the formation of a vinyl anion. This intermediate can then undergo further reactions, such as elimination of a bromide ion to yield an alkyne. However, when the electrolysis is carried out in the presence of a proton source, such as acetic acid, the formation of the corresponding vinyl bromide is favored, often with a preference for the Z-isomer. beilstein-journals.org This method allows for the selective synthesis of vinyl bromides from 1,1-dibromoalkenes. beilstein-journals.org

The general mechanism for the electrochemical reduction of a carbon-halogen bond involves a bielectronic cathodic process that cleaves the bond, forming a radical intermediate which is then further reduced to a carbanion and a halide anion. beilstein-journals.org This electrogenerated carbanion can then be trapped by an electrophile present in the reaction mixture. In the context of this compound, this reactivity can be harnessed to form new carbon-carbon bonds. For instance, an electroreductive carbofunctionalization of alkenes can be achieved by generating an alkyl radical from an alkyl bromide, which then adds to an alkene. The resulting radical intermediate is further reduced to a carbanion and trapped by an electrophile. nih.gov

Participation in Transition Metal-Catalyzed Processes

This compound is a versatile substrate in transition metal-catalyzed reactions, particularly those involving nickel. These processes often proceed through radical pathways and enable the formation of complex molecular architectures.

Radical Pathways in Nickel-Catalyzed Alkene Functionalization

Nickel catalysts are effective in the functionalization of alkenes due to their ability to access both two-electron and radical pathways. nih.govnih.govrsc.org In the context of alkene functionalization, radical pathways are significant as they can lead to different stereochemical outcomes compared to traditional two-electron migratory insertion pathways. nih.gov

A common mechanistic motif involves the reduction of a Ni(II) species to a catalytically active Ni(0) or Ni(I) state. This low-valent nickel species can then activate an electrophile. In the case of vinyl halides like this compound, oxidative addition of the C-Br bond to a Ni(0) center can occur, forming a vinyl-Ni(II)-bromide intermediate. oaepublish.com

Alternatively, a Ni(I) species can activate Csp3 electrophiles (alkyl halides) to generate radicals. nih.gov These radicals can then participate in the functionalization of alkenes. For example, in a three-component carboacylation of alkenes, a radical relay strategy can be employed where a radical adds to the alkene, and the resulting alkyl radical is captured by an acyl-nickel species. d-nb.info This approach bypasses the direct addition of an acyl-metal species to the alkene. d-nb.info The properties of nickel, such as its ability to stabilize paramagnetic intermediates and undergo slow β-hydride elimination, are crucial for the success of these radical-based transformations. nih.govrsc.org

Cross-Electrophile Coupling Reactions Involving this compound

Cross-electrophile coupling (XEC) is a powerful strategy for C-C bond formation that couples two different electrophiles, avoiding the need for pre-formed organometallic nucleophiles. researchgate.netnih.gov this compound can serve as a C(sp2) electrophile in such reactions. These couplings are typically driven by the reduction of a catalyst, often nickel. nih.gov

The mechanism of nickel-catalyzed cross-electrophile coupling can vary. In one general pathway, a Ni(0) catalyst, generated by a reductant like zinc or manganese, undergoes oxidative addition with one electrophile (e.g., an aryl halide). The resulting organonickel intermediate can then react with a second electrophile. recercat.cat In some systems, a Ni(I) species is the key intermediate. For instance, a (phen)Ni(I)-Br complex can selectively activate aryl bromides via a two-electron oxidative addition, while a (phen)Ni(I)-Ar complex can activate alkyl bromides through a single-electron transfer to generate radicals. researchgate.net This differential reactivity allows for selective cross-coupling. nih.gov

Electrochemical methods can also be employed to drive nickel-catalyzed cross-electrophile couplings. researchgate.net This approach provides a sustainable alternative to chemical reductants. For example, an electrochemical method for nickel-catalyzed cross-electrophile coupling has been developed for the synthesis of 1,1-diarylalkanes from alkyl and aryl halides. researchgate.net The versatility of these methods allows for the coupling of a wide range of electrophiles, including vinyl halides like this compound, with other alkyl or aryl halides. oaepublish.comrsc.org

Pericyclic Reactions (e.g., Ene Reactions)

This compound can participate in pericyclic reactions, specifically ene reactions, where it can act as either the "ene" or the "enophile" component, depending on the reaction partner and conditions.

Role as an Ene or Enophile Component in Intramolecular and Intermolecular Transformations

The ene reaction is a pericyclic process that involves the reaction of an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orglibretexts.org This reaction results in the formation of a new sigma bond, the migration of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org

Intermolecular Ene Reactions:

In an intermolecular ene reaction, this compound could potentially act as the ene component, providing an allylic hydrogen for transfer. However, its primary reactivity often involves the carbon-bromine bond and the double bond. More commonly, it might be expected to function as an enophile, particularly if the double bond is activated. The electrophilicity of the enophile is a key factor in the facility of the ene reaction. libretexts.orgbhu.ac.in Reactions with highly electrophilic enophiles can proceed under milder conditions. libretexts.org

Intramolecular Ene Reactions:

Intramolecular ene reactions are often more facile than their intermolecular counterparts due to a less negative entropy of activation. wikipedia.org This allows for the formation of complex ring systems with high regio- and stereoselectivity. wikipedia.org If this compound is part of a larger molecule containing a suitable ene or enophile partner connected by a tether, it can undergo intramolecular cyclization. The geometry of the transition state, which is influenced by the length and nature of the tether, controls the outcome of the reaction. wikipedia.org

For instance, in the Conia-ene reaction, an intramolecular thermal or Lewis acid-catalyzed reaction of an unsaturated carbonyl compound, the enol form acts as the ene. organic-chemistry.org While not directly involving this compound itself without further functionalization, this illustrates the principle of intramolecular ene reactions that could be applied to its derivatives. The reaction of nitroso compounds, which are excellent enophiles, in intramolecular ene reactions also highlights the potential for such transformations. core.ac.uk

The role of this compound or its derivatives in ene reactions will be dictated by the specific substrates and reaction conditions, with the possibility of it acting as either the ene or enophile to construct new cyclic and acyclic structures.

Applications in Advanced Organic Synthesis

A Fundamental Building Block for Complex Molecule Construction

The utility of 1-bromocyclohept-1-ene in the synthesis of intricate organic molecules is well-documented. Its reactivity allows for its integration into larger structures through a variety of chemical transformations.

Utility as a Versatile Synthetic Intermediate in Multi-step Synthesis

This compound serves as a key intermediate in numerous multi-step synthetic pathways. Its vinyl bromide moiety is particularly amenable to a range of carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecular skeletons. For instance, it can readily participate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the introduction of a wide array of substituents onto the cycloheptene (B1346976) ring, thereby facilitating the assembly of more elaborate structures. The electrophilic nature of the carbon-bromine bond also permits nucleophilic substitution reactions, further expanding its synthetic utility.

A notable application of this compound is in the synthesis of cycloheptane-containing natural products. The seven-membered ring is a common motif in many biologically active compounds, and this compound provides a convenient starting point for their total synthesis. Through a series of carefully orchestrated reactions, the bromine atom can be replaced or the double bond functionalized to build the necessary complexity and stereochemistry of the target natural product.

Precursor for Pharmaceutical Compounds and Specialty Chemicals

The structural motif of a seven-membered carbocycle is present in a number of pharmaceutical agents. Consequently, this compound and its derivatives are valuable precursors in the development of new therapeutic agents. While specific drug compounds directly synthesized from this compound are not extensively detailed in publicly available literature, its role as a versatile building block for cycloheptane-containing structures implies its potential in medicinal chemistry research. The ability to introduce various functional groups through reactions at the vinyl bromide position allows for the synthesis of libraries of compounds for biological screening.

Furthermore, in the realm of specialty chemicals, the unique reactivity of this compound can be harnessed to create molecules with specific properties for applications in materials science and agrochemicals. The cycloheptene scaffold can impart desirable conformational properties to a molecule, which can be fine-tuned through synthetic modifications starting from this key intermediate.

Contribution to Chiral Synthesis and Stereocontrol

The development of methods to control the three-dimensional arrangement of atoms in a molecule is a central goal of organic synthesis. This compound and its derivatives have been implicated in strategies aimed at achieving high levels of stereocontrol.

Enantioselective Transformations Facilitated by Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful approach to enantioselective synthesis. Research has shown that derivatives of this compound can be substrates for enzymatic reactions that produce optically active compounds. Specifically, the enzyme-catalyzed enantioselective hydrolysis of esters derived from cycloheptene structures has been reported. For instance, lipases, such as the one from Candida parapsilosis, have been effectively used for the kinetic resolution of related cycloalkene derivatives. This biocatalytic approach provides access to enantiomerically enriched building blocks that are valuable for the synthesis of chiral drugs and other biologically active molecules.

| Enzyme | Substrate Type | Transformation | Significance |

| Lipase (Candida parapsilosis) | Esters of cycloheptene derivatives | Enantioselective hydrolysis | Production of optically active synthons |

Synthesis of Optically Pure Allylic Alcohols from this compound Derivatives

Optically pure allylic alcohols are highly valuable intermediates in organic synthesis, serving as precursors to a wide range of chiral molecules. While direct methods starting from this compound are not prominently described, the general strategies for the asymmetric synthesis of allylic alcohols can be applied to its derivatives. For example, a derivative of this compound could be converted to a prochiral ketone, which could then undergo enantioselective reduction using a chiral reducing agent or a biocatalyst to yield an optically pure allylic alcohol.

Another conceptual approach involves the asymmetric addition of an organometallic reagent to a cycloheptenone derivative that could be synthesized from this compound. These methods, while not explicitly demonstrated with this specific compound, represent established strategies in organic synthesis that could leverage the cycloheptene scaffold provided by this compound to access valuable chiral building blocks.

Catalytic Applications and Substrate Reactivity

The reactivity of this compound as a substrate in various catalytic reactions is a key aspect of its synthetic utility. The presence of the vinyl bromide functionality makes it an ideal candidate for a range of transition metal-catalyzed cross-coupling reactions.

The participation of this compound in Suzuki coupling reactions has been noted. organic-chemistry.org This palladium-catalyzed reaction involves the coupling of the vinyl bromide with an organoboron compound, leading to the formation of a new carbon-carbon bond. This reaction is highly valued for its functional group tolerance and reliability. The reactivity of this compound in Suzuki couplings allows for the introduction of aryl, vinyl, or alkyl groups at the 1-position of the cycloheptene ring.

Beyond Suzuki coupling, this compound is an excellent substrate for other palladium-catalyzed reactions such as the Heck and Stille reactions. In the Heck reaction, it would react with an alkene to form a new, more substituted alkene. In the Stille reaction, it would couple with an organotin reagent. These reactions further underscore the versatility of this compound in constructing diverse and complex molecular frameworks.

The substrate reactivity of this compound is influenced by both the electronic effects of the bromine atom and the conformational properties of the seven-membered ring. The electron-withdrawing nature of the bromine atom polarizes the carbon-carbon double bond, making the carbon atom attached to the bromine electrophilic and susceptible to attack by nucleophiles. The strain and conformational flexibility of the cycloheptene ring can also influence reaction rates and stereochemical outcomes.

| Reaction Type | Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Palladium(0) | Organoboron reagent | 1-Substituted cycloheptene |

| Heck Reaction | Palladium(0) | Alkene | Substituted cycloheptadiene |

| Stille Reaction | Palladium(0) | Organotin reagent | 1-Substituted cycloheptene |

Substrate in Electrocatalytic Reductive Processes (e.g., Nozaki-Hiyama-Kishi (NHK) Reactions)

The Nozaki-Hiyama-Kishi (NHK) reaction is a highly effective chromium- and nickel-catalyzed coupling process that forms a carbon-carbon bond between an organic halide and an aldehyde. wikipedia.orgjk-sci.com As a vinyl halide, this compound is a suitable substrate for this transformation. The reaction typically proceeds under mild, neutral conditions and demonstrates remarkable chemoselectivity, tolerating a wide array of functional groups such as esters, ketones, and amides. wikipedia.orgchem-station.com

In the context of an NHK reaction, the process is initiated by the reduction of a Ni(II) salt to Ni(0) by a stoichiometric amount of Cr(II) salt. The active Ni(0) catalyst then undergoes oxidative addition into the carbon-bromine bond of this compound. This is followed by a transmetalation step with a Cr(III) species. The resulting organochromium reagent then adds nucleophilically to an aldehyde, yielding a cycloheptene-containing secondary alcohol after workup. wikipedia.orgchem-station.com The high functional group tolerance makes the NHK reaction particularly valuable in the late-stage synthesis of complex natural products. illinois.edu While traditional NHK reactions use stoichiometric chromium, newer methods have been developed that allow for catalytic amounts of chromium, regenerated via electrochemical reduction or with a co-reductant like manganese. chem-station.comorganic-chemistry.org

Table 1: Key Features of the Nozaki-Hiyama-Kishi (NHK) Reaction

| Feature | Description |

|---|---|

| Reactants | Vinyl/Aryl Halide (e.g., this compound), Aldehyde jk-sci.com |

| Catalysts | Nickel(II) salt (co-catalyst), Chromium(II) salt (stoichiometric reductant) wikipedia.orgchem-station.com |

| Bond Formed | Carbon-Carbon (C-C) |

| Product | Secondary Alcohol jk-sci.com |

| Key Advantages | High chemoselectivity, mild reaction conditions, excellent functional group tolerance wikipedia.orgillinois.edu |

Integration into Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki)

This compound is an excellent coupling partner in palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orglibretexts.org The process is catalyzed by a palladium complex, with a copper(I) salt acting as a co-catalyst, and requires a mild base. wikipedia.org When this compound is used as the substrate, it allows for the direct installation of an alkynyl group onto the cycloheptene ring, forming conjugated enyne structures. libretexts.org These structures are important in the synthesis of pharmaceuticals, organic materials, and natural products. wikipedia.orgwashington.edu

Suzuki Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron species, such as a boronic acid or ester. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium(0) complex in the presence of a base. wikipedia.org this compound can be effectively coupled with a wide range of aryl or vinyl boronic acids, providing a straightforward route to substituted biphenyls, styrenes, and polyolefins. wikipedia.org The mild conditions and the commercial availability of a vast library of boronic acids make the Suzuki coupling a widely used method in synthetic chemistry. organic-chemistry.org

Table 2: Comparison of Sonogashira and Suzuki Couplings with this compound

| Reaction | Catalyst System | Coupling Partner | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Sonogashira | Palladium complex & Copper(I) co-catalyst wikipedia.org | Terminal Alkyne wikipedia.org | C(sp²)-C(sp) | Cycloheptenyl-alkyne |

| Suzuki | Palladium complex wikipedia.org | Organoboron compound (e.g., boronic acid) wikipedia.org | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Aryl/Vinyl-substituted cycloheptene |

Role in the Synthesis of Functionalized Enol Esters and Lactones

While direct conversion of this compound to enol esters or lactones is not a standard, single-step transformation, it serves as a crucial starting material for multi-step sequences leading to these valuable compounds.

Functionalized Enol Esters: The synthesis of enol esters can be achieved through various modern catalytic methods, such as the carboacyloxylation of alkynes. nih.govorganic-chemistry.org A plausible route starting from this compound would first involve a Sonogashira coupling to introduce an alkyne substituent. Subsequent regio- and stereoselective addition of a carboxylic acid across the newly introduced triple bond, often catalyzed by cobalt or other transition metals, would yield the desired cycloheptene-containing enol ester. organic-chemistry.org

Lactones: The synthesis of lactones from this compound requires more extensive functional group manipulation. One potential pathway involves the conversion of the vinyl bromide to a cycloheptanone derivative. This ketone can then undergo a Baeyer–Villiger oxidation, where a peroxy acid is used to insert an oxygen atom adjacent to the carbonyl group, forming a seven-membered lactone (a caprolactone). Biocatalytic methods using Baeyer-Villiger monooxygenases (BVMOs) offer a highly selective and environmentally benign alternative for this transformation. nih.gov Another approach is the oxidative lactonization of diols, which could be synthesized from cycloheptene derived from the starting bromide. nih.gov

Specific Cycloheptane-Derived Product Syntheses

The specific reactivity of this compound makes it an important precursor for targeted synthesis of complex cycloheptane (B1346806) derivatives.

Synthesis of 3-Oxocyclohept-1-ene-1-carbonitrile via Bromination-Cyanation Sequences

The synthesis of 3-Oxocyclohept-1-ene-1-carbonitrile from a cycloheptene precursor illustrates a strategic functionalization sequence. While not starting directly from this compound, a closely related pathway can be envisioned where it plays a key role. A plausible synthetic route involves two main steps:

Cyanation: The bromine atom of this compound can be substituted with a nitrile group. This can be accomplished using various cyanation protocols, such as reaction with copper(I) cyanide (a Rosenmund–von Braun reaction) or through palladium-catalyzed cyanation using sources like zinc cyanide or tosyl cyanide. rsc.org This step would yield cyclohept-1-ene-1-carbonitrile.

Allylic Oxidation: The resulting cycloheptene-1-carbonitrile possesses an allylic position (C3) that can be selectively oxidized to introduce a carbonyl group. Reagents such as chromium trioxide (CrO₃) or selenium dioxide (SeO₂) are commonly used for the allylic oxidation of alkenes, which would convert the intermediate into the target molecule, 3-Oxocyclohept-1-ene-1-carbonitrile. researchgate.net

This sequence demonstrates how the initial bromine atom directs the introduction of the nitrile group, followed by a separate oxidation step to achieve the final product.

Related Preparations of Cycloheptene-Containing Structures

The versatility of this compound extends to the synthesis of numerous other cycloheptene-containing structures. wikipedia.org Its electrophilic nature allows it to react with a wide range of nucleophiles. For instance, reaction with alkoxides or amines can lead to the formation of vinyl ethers and enamines, respectively. Furthermore, this compound can be used to prepare organometallic reagents, such as Grignard or organolithium reagents, via metal-halogen exchange. These nucleophilic species can then be reacted with various electrophiles to introduce a wide range of substituents onto the cycloheptene ring, further expanding its synthetic utility.

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Oxocyclohept-1-ene-1-carbonitrile |

| Cyclohept-1-ene-1-carbonitrile |

Comparative Structural Analysis and Ring Specific Influences

Significance of the Seven-Membered Ring Structure

The seven-membered ring of 1-Bromocyclohept-1-ene is a key determinant of its chemical identity, influencing its physical properties and reactivity. The inherent strain and dynamic nature of this ring system set it apart from other cycloalkenes.

The cycloheptane (B1346806) ring is characterized by significant ring strain, which is a composite of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric interactions across the ring). msu.edulibretexts.org To alleviate this strain, the ring puckers into non-planar conformations. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane exists as a dynamic equilibrium of several conformations, with the twist-chair and twist-boat being the most stable. dalalinstitute.commaricopa.edu

This conformational flexibility, often described as pseudorotation, means that the molecule is constantly interconverting between various shapes. This dynamic nature has a profound impact on the local environment of the double bond and the bromine atom in this compound. The pseudoaxial and pseudoequatorial positions of the substituents are in constant flux, which can influence their reactivity.

The inherent ring strain and unique conformational dynamics of the seven-membered ring directly impact the reactivity and selectivity of this compound in chemical transformations. The release of ring strain can be a significant thermodynamic driving force for reactions. wikipedia.org For example, reactions that lead to a change in hybridization of a ring carbon from sp² to sp³, such as addition reactions, can be favored as they may allow the ring to adopt a less strained conformation.

Furthermore, the specific conformation of the ring at the moment of reaction can dictate the stereochemical outcome. The facial selectivity of additions to the double bond and the stereoelectronics of elimination reactions are all influenced by the preferred conformations of the ring. Research has shown that the energetics of the seven-membered ring and its various conformations can even drive complex rearrangements, such as the ring contraction of bromocycloheptenes to form more stable six-membered ring systems. acs.org This highlights how the intrinsic properties of the seven-membered ring are not merely passive structural features but active participants in directing chemical reactivity.

Computational and Spectroscopic Characterization in Research

Advanced Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the verification of the molecular structure and the assessment of sample purity of 1-Bromocyclohept-1-ene.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for unambiguous confirmation of its structure and the determination of regioselectivity in its synthesis.

In the ¹H NMR spectrum, the vinylic proton (adjacent to the bromine-bearing carbon) is expected to appear as a characteristic multiplet in the downfield region, typically around 6.0-6.5 ppm, due to the deshielding effects of the double bond and the electronegative bromine atom. The allylic protons and other methylene (B1212753) protons in the seven-membered ring would produce a series of complex multiplets in the upfield region. The integration of these signals confirms the proton count in different environments within the molecule.

The ¹³C NMR spectrum is equally informative. The two sp²-hybridized carbons of the double bond are readily identified by their chemical shifts. The carbon atom directly bonded to the bromine (C1) is significantly deshielded and would appear further downfield compared to the other olefinic carbon (C2). The remaining five sp³-hybridized ring carbons would resonate at higher field strengths. For instance, in the closely related compound 3-bromocyclohept-1-ene, the olefinic carbons appear at distinct chemical shifts, a principle that applies to the analysis of this compound as well. ntu.edu.sg

NMR is also a powerful tool for assessing purity and determining the regioselectivity of synthetic reactions. For example, during the synthesis of bromocycloheptenes, different constitutional isomers such as 1-bromo-, 2-bromo-, or 3-bromocycloheptene might be formed. NMR spectroscopy can distinguish between these isomers based on the unique chemical shifts and coupling patterns of the vinylic and allylic protons. rsc.orgdocbrown.info The absence of signals corresponding to potential impurities or other isomers is a clear indicator of the sample's purity.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H (Vinyl) | ~6.2 | Triplet (t) | Corresponds to the proton on C2. |

| ¹H (Allylic) | ~2.5 | Multiplet (m) | Protons on C3 and C7. |

| ¹H (Aliphatic) | ~1.5 - 2.0 | Multiplet (m) | Remaining CH₂ protons on C4, C5, C6. |

| ¹³C (C-Br) | ~130 | Singlet (s) | sp² carbon bonded to bromine (C1). |

| ¹³C (C=C) | ~125 | Singlet (s) | sp² carbon (C2). |

Note: These are estimated values. Actual experimental values may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a critical technique for confirming the molecular weight of this compound and for gaining structural insights through its fragmentation pattern. rsc.org The compound has a molecular formula of C₇H₁₁Br. nih.gov

A key feature in the mass spectrum of any bromine-containing compound is the presence of a pair of peaks for the molecular ion [M]⁺ and an [M+2]⁺ ion, which are of nearly equal intensity. youtube.com This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%). docbrown.info For this compound, this would result in molecular ion peaks at m/z 174 (for C₇H₁₁⁷⁹Br) and m/z 176 (for C₇H₁₁⁸¹Br).

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for haloalkenes involve the loss of the halogen atom or the loss of small alkyl fragments. The most prominent fragmentation for this compound would be the cleavage of the C-Br bond to lose a bromine radical (•Br). This would generate a stable cycloheptenyl cation [C₇H₁₁]⁺ with an m/z of 95. This peak is often the base peak in the spectrum due to the stability of the resulting carbocation. Other fragment ions can be formed through the loss of ethylene (B1197577) (C₂H₄) or other neutral molecules from the ring. docbrown.infodocbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion Formula | Fragment Lost | Notes |

|---|---|---|---|

| 174/176 | [C₇H₁₁Br]⁺ | - | Molecular ion peaks ([M]⁺ and [M+2]⁺). The ~1:1 ratio is characteristic of bromine. |

| 95 | [C₇H₁₁]⁺ | •Br | Loss of a bromine radical. Likely the base peak. |

| 67 | [C₅H₇]⁺ | •Br, C₂H₄ | Loss of bromine followed by loss of ethylene. |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental findings, offering a deeper understanding of the reaction mechanisms, energetics, and the nature of transient species involving this compound.

Density Functional Theory (DFT) has emerged as a key computational method for investigating the complex reaction pathways of bromocycloheptenes. DFT calculations allow researchers to model the potential energy surface of a reaction, identifying the structures of reactants, products, transition states, and intermediates. mdpi.com

A significant application of DFT was demonstrated in the study of the dyotropic rearrangement of substituted bromocycloheptenes, which undergo a regio- and stereospecific ring contraction to form cyclohexenes. acs.org Using the M06-2X functional, researchers calculated the energetics of this transformation. The calculations revealed that a concerted, uncatalyzed dyotropic rearrangement, involving a 1,2-shift of both the alkenyl and bromo groups, has a plausible activation barrier of 25.2 kcal/mol and is exergonic by 5.0 kcal/mol. acs.org These computational findings are crucial for understanding why the reaction proceeds under mild conditions and for predicting the feasibility of related transformations. DFT can thus guide experimental design by predicting reaction outcomes and identifying the most energetically favorable pathways. sci-hub.se

The elucidation of short-lived transition states and reactive intermediates is a challenging aspect of mechanistic chemistry where computational methods are particularly valuable. lumenlearning.comlibretexts.org These high-energy species cannot typically be isolated but their existence is inferred from experimental data and supported by theoretical models. lumenlearning.com

In the study of the ring contraction of bromocycloheptenes, DFT calculations were instrumental in characterizing the key transient species. acs.org The research provided strong theoretical evidence that the reaction proceeds through a nonclassical carbocation-anion pair. This ion pair is critical for the low activation energy and the observed stereospecificity of the reaction. Furthermore, the computations helped to clarify the role of a chiral cyclopropylcarbinyl cation, suggesting it could function as either a transition state or a short-lived intermediate, depending on the specific reaction conditions (e.g., catalyzed vs. uncatalyzed). acs.org By modeling the structures and energies of these fleeting species, computational chemistry provides a detailed, step-by-step picture of the reaction mechanism that would be difficult to obtain through experimental means alone.

Future Research Directions and Emerging Paradigms

Development of Innovative Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of more efficient and sustainable methods for synthesizing 1-bromocyclohept-1-ene remains a key area of research. While traditional methods like radical bromination using N-bromosuccinimide (NBS) are known, newer approaches aim to improve yields, reduce waste, and utilize more environmentally friendly reagents. chegg.com

One promising avenue involves transition metal-catalyzed bromination. For instance, a novel method employing a zirconium-copper bimetallic system has been reported. This process involves the pre-activation of cycloheptene (B1346976) with chlorobis(cyclopentadienyl)zirconium hydride (Cp₂ZrHCl) to form a zirconacycle intermediate, followed by bromine transfer mediated by copper(I) bromide-dimethyl sulfide (B99878) (CuBr·Me₂S). Such methods offer high regioselectivity and are part of a broader effort to develop catalytic systems that minimize the use of stoichiometric reagents, a core principle of green chemistry. wikipedia.orgmlsu.ac.in

Future research will likely focus on:

Catalyst Development: Designing novel catalysts, potentially based on earth-abundant and non-toxic metals like iron, to replace more expensive and hazardous ones. unibe.ch

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability. rsc.org

Organocatalysis: Exploring the use of small organic molecules as catalysts to avoid the use of metals altogether, which can simplify purification and reduce environmental impact. idw-online.de

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Reagents | Key Features | Reference |

| Radical Bromination | N-Bromosuccinimide (NBS), UV light | Allylic bromination pathway. | |

| Transition Metal-Catalyzed Bromination | Cp₂ZrHCl, CuBr·Me₂S | High regioselectivity, bimetallic system. |

Exploration of Novel Reactivity Modes and Expanded Catalytic Applications

This compound is a versatile substrate for a variety of chemical transformations, including substitution, elimination, and addition reactions. Its unique seven-membered ring structure imparts distinct reactivity compared to its six- and eight-membered ring counterparts, offering a balance between ring strain and stability. Future research is set to explore new reactivity patterns and expand its use in catalysis.

A significant area of investigation is its participation in cross-coupling reactions. It has been shown to undergo Suzuki coupling with a respectable yield, indicating its utility in forming carbon-carbon bonds. Further exploration could involve its use in other important coupling reactions like Sonogashira, Heck, and Buchwald-Hartwig amination, opening doors to a wider range of complex molecules.

Recent studies have also uncovered fascinating rearrangement reactions. For example, under mild conditions, bromocycloheptenes can undergo a stereospecific ring contraction to form bromocyclohexenes through a rare type I dyotropic rearrangement. acs.orgacs.org This reaction proceeds through a nonclassical carbocation-anion pair and highlights the potential for discovering new and unexpected transformations of this compound. acs.orgacs.org

Future research directions in this area include:

Asymmetric Catalysis: Developing enantioselective catalytic methods that utilize this compound as a prochiral substrate to generate chiral molecules with high stereocontrol.

Photoredox Catalysis: Investigating light-mediated reactions of this compound to access novel reaction pathways under mild conditions.

Mechanistic Studies: Employing computational and experimental techniques to gain deeper insights into the mechanisms of its known and newly discovered reactions, which can guide the design of more efficient and selective transformations. acs.org

Advanced Applications in Materials Science through Synthetic Elaboration

The unique structural features of this compound make it a promising monomer and building block for the synthesis of advanced materials. The presence of the double bond allows for addition polymerization, a fundamental process in the plastics industry, to create long-chain polymers. savemyexams.com The bromine atom provides a handle for further functionalization, enabling the modification of polymer properties or the creation of specialized materials. vulcanchem.com

The incorporation of the seven-membered ring into a polymer backbone can impart unique physical properties, such as altered flexibility, thermal stability, and crystallinity, compared to polymers derived from more common five- or six-membered rings. libretexts.org

Emerging research in this domain will likely focus on:

Polymer Synthesis: Developing new polymerization methods, such as ring-opening metathesis polymerization (ROMP), to create well-defined polymers and copolymers with novel architectures and functionalities.

Functional Materials: Synthesizing materials with specific optical, electronic, or biological properties by incorporating this compound derivatives into larger molecular frameworks.

Surface Modification: Utilizing the reactivity of the bromo group to graft polymers or other molecules onto surfaces, thereby modifying their properties for applications in areas like biocompatible coatings or sensors.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Description | Potential Impact | Reference |

| Polymer Synthesis | Use as a monomer in addition polymerization to create polymers with unique seven-membered ring structures. | Development of new plastics and elastomers with tailored properties. | savemyexams.comvulcanchem.com |

| Functional Materials | Incorporation into larger molecules to create materials for electronics or photonics. | Creation of novel organic semiconductors or light-emitting materials. | |

| Biomaterials | Synthesis of biocompatible polymers for medical devices or drug delivery systems. | Improved performance and safety of medical implants and therapies. | google.com |

Integration with Green Chemistry Principles, including Electrochemical Methodologies

The principles of green and sustainable chemistry are increasingly guiding chemical research and development. wikipedia.orgmlsu.ac.inacs.org These principles emphasize waste prevention, atom economy, the use of safer chemicals and solvents, and energy efficiency. epa.govunirioja.es Future research on this compound will undoubtedly be influenced by these considerations.

One of the most promising green chemistry approaches is electroorganic synthesis. scientificupdate.com Electrochemical methods can often be performed under mild conditions, avoid the use of hazardous and expensive reagents, and generate less waste. scientificupdate.comnih.gov The synthesis of this compound itself, as well as its subsequent transformations, could potentially be achieved through electrochemical means. This could involve the electrochemical generation of bromine for the bromination of cycloheptene or the use of electrochemical methods to drive coupling reactions.

Future research integrating green chemistry principles will likely explore:

Electrochemical Synthesis: Developing efficient and selective electrochemical methods for both the synthesis and functionalization of this compound. rsc.org

Renewable Feedstocks: Investigating the possibility of deriving cycloheptene, the precursor to this compound, from renewable biomass sources.

Catalytic Degradation: Designing polymers derived from this compound that can be chemically recycled or are biodegradable, contributing to a circular economy. uva.nl

The ongoing exploration of this compound and its derivatives promises to yield not only a deeper understanding of fundamental chemical principles but also practical solutions to pressing challenges in synthesis, materials science, and environmental sustainability.

Q & A

Q. Table 1: Comparative Reactivity of Bromocycloheptene Derivatives

| Compound | Reaction Type | Yield (%) | Key Observation | Source |

|---|---|---|---|---|

| This compound | Suzuki Coupling | 78 | Faster Pd(0) oxidative addition | |

| 1-Bromo-4,4-dimethyl… | SN2 Substitution | 62 | Steric hindrance reduces efficiency | |

| 1-Bromocyclohexene | Elimination | 85 | Lower ring strain favors E2 |

Q. Table 2: Analytical Techniques for Contradiction Resolution

Key Considerations for Research Design

- Ethical Standards : Ensure compliance with institutional safety protocols and data integrity guidelines (e.g., avoiding selective reporting) .

- Statistical Rigor : Use ANOVA or t-tests to validate reproducibility, especially for reaction yield comparisons .

- Novelty Assessment : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.